molecular formula C7H18Cl2N2 B1486132 1-Propyl-3-pyrrolidinamine dihydrochloride CAS No. 2204962-11-6

1-Propyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1486132
CAS RN: 2204962-11-6
M. Wt: 201.13 g/mol
InChI Key: MLFHQCXQJORNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-3-pyrrolidinamine is a chemical compound with the empirical formula C7H16N2 . It is offered by several scientific product companies for research purposes .


Molecular Structure Analysis

The molecular weight of 1-Propyl-3-pyrrolidinamine is 128.22 . For a detailed molecular structure analysis, it would be necessary to refer to specialized databases or use software capable of generating a 3D structure based on the molecular formula .


Physical And Chemical Properties Analysis

1-Propyl-3-pyrrolidinamine is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .

Mechanism of Action

The mechanism of action of 1-Propyl-3-pyrrolidinamine dihydrochloride is not explicitly mentioned in the sources I have access to. The mechanism of action for a compound typically refers to how it interacts with biological systems, which is often specific to the context in which the compound is used .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-Propyl-3-pyrrolidinamine is classified as Acute Tox. 4 Oral - Eye Dam. 1. It carries the hazard statements H302 - H318 and the precautionary statements P280 - P305 + P351 + P338 . It’s important to handle this compound with appropriate safety measures .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of 1-Propyl-3-pyrrolidinamine dihydrochloride would likely depend on the results of ongoing and future research. It’s worth noting that compounds like this one are often used in the development of new materials, in pharmacological research, and in various industrial applications .

properties

IUPAC Name

1-propylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-4-9-5-3-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHQCXQJORNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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